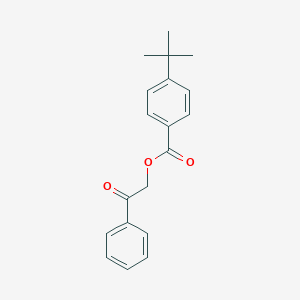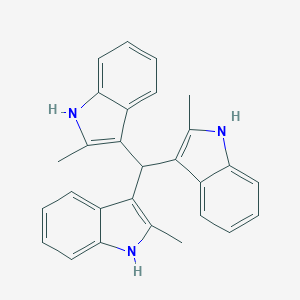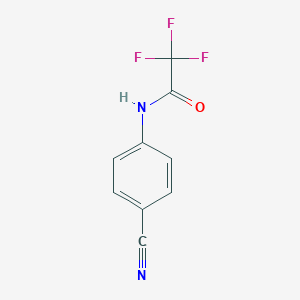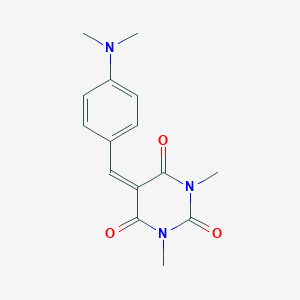
2,5-Difurfurylidenecyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difurfurylidenecyclopentanone (DFCP) is a natural compound that belongs to the family of furanocyclopentenones. It has been isolated from various plants and has been found to possess several biological activities. DFCP has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities.
Mechanism of Action
The mechanism of action of 2,5-Difurfurylidenecyclopentanone is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been reported to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been reported to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to increase the activity of SOD, CAT, and GPx, which are antioxidant enzymes. Moreover, this compound has been reported to induce apoptosis by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
2,5-Difurfurylidenecyclopentanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized from furfural and cyclopentanone. This compound has been found to possess several biological activities, which make it a potential candidate for drug development. However, there are also some limitations associated with this compound. It has low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activities.
Future Directions
There are several future directions for the research on 2,5-Difurfurylidenecyclopentanone. First, the mechanism of action of this compound needs to be fully elucidated. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail. Third, the potential of this compound as a drug candidate needs to be explored further. Fourth, the synthesis method of this compound needs to be optimized to improve the yield and purity. Finally, the in vivo efficacy of this compound needs to be evaluated in animal models of inflammation, cancer, and viral infections.
Conclusion
In conclusion, this compound is a natural compound that possesses several biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages for lab experiments, but there are also some limitations associated with it. Finally, there are several future directions for the research on this compound, which include elucidating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate, optimizing its synthesis method, and evaluating its in vivo efficacy.
Synthesis Methods
2,5-Difurfurylidenecyclopentanone can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Scientific Research Applications
2,5-Difurfurylidenecyclopentanone has been extensively studied for its biological activities. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing lipid peroxidation. In addition, this compound has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
properties
CAS RN |
1026-78-4 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis(furan-2-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C15H12O3/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ |
InChI Key |
UIVKNNAQRINTRE-WGDLNXRISA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1 |
SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)


![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)





